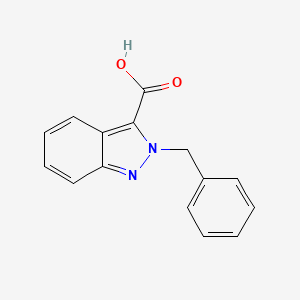

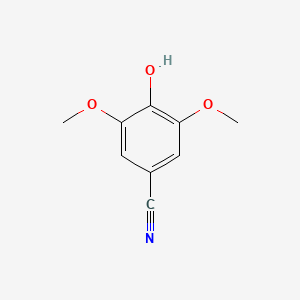

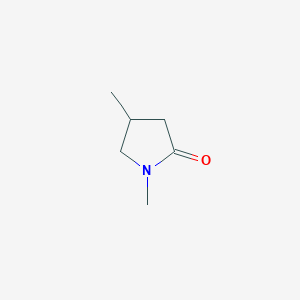

![molecular formula C25H18N2 B1317005 9,9'-Spirobi[fluorene]-2,2'-diamine CAS No. 67665-45-6](/img/structure/B1317005.png)

9,9'-Spirobi[fluorene]-2,2'-diamine

Descripción general

Descripción

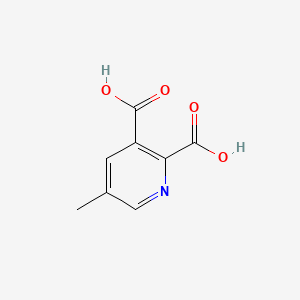

9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

Synthesis Analysis

The new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) was synthesized and used for synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu . This material possesses the classical 4–4 regular tiling topology with paddle-wheel inorganic building units .

Molecular Structure Analysis

The molecular structure of 9,9’-Spirobi[fluorene]-2,2’-diamine can be viewed using Java or Javascript .

Chemical Reactions Analysis

9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9’-Spirobi[fluorene]-2,2’-diamine include a density of 1.3±0.1 g/cm3, boiling point of 474.9±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 71.0±0.8 kJ/mol, flash point of 236.8±21.4 °C, index of refraction of 1.758, molar refractivity of 101.4±0.4 cm3, and molar volume of 247.0±5.0 cm3 .

Aplicaciones Científicas De Investigación

Non-Fullerene Organic Solar Cells

- Scientific Field : Materials Chemistry

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) for use in organic solar cells .

- Methods of Application : The compound is synthesized and characterized, and then used in a solution-processed bulk heterojunction solar cell .

- Results : The best power conversion efficiency of 5.31% is obtained using this compound in a solution-processed bulk heterojunction solar cell .

Non-Fullerene Acceptor for Organic Solar Cells

- Scientific Field : Chemical Communications

- Application Summary : A structurally non-planar molecule with a 9,9’-spirobi[fluorene]-2,2’-diamine core and four perylenediimides (PDIs) at the periphery was designed, synthesized, and characterized .

- Methods of Application : This compound shows a low-lying LUMO energy level of -4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm .

- Results : A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction solar cell (BHJSC) using this compound as the electron acceptor .

Gas Absorbent and Hole Transporting Material

- Scientific Field : Materials Science

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Hole Transport Layers for PHOLED Devices

- Scientific Field : Materials Chemistry

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of hole transport layers for red and green phosphorescent organic light-emitting diodes (PHOLEDs) with high efficiency and low efficiency roll-off .

- Methods of Application : Two N-phenyl-1-naphthylamine (PNA)/spiro[fluorene-9,9’-xanthene] (SFX) hybrid materials were successfully obtained by incorporating two PNA groups with a bridging phenyl ring to an SFX center .

- Results : The pure red PHOLEDs with DPNA-SFX as the hole-transporting material achieved the CE max, PE max and EQE max of 41.1 cd A −1, 46.4 lm W −1 and 34.7%, respectively, which is comparable to those of the best red PHOLEDs .

Blue Light Emitting Material in OLEDs

- Scientific Field : Materials Science

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue light emitting material in organic light emitting diodes (OLEDs) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Blue-Emitting Material in Electroluminescent Devices

- Scientific Field : Materials Science

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue-emitting material in electroluminescent devices .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Hole Transport Layers for Red and Green PHOLED Devices

- Scientific Field : Materials Chemistry

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of hole transport layers for red and green phosphorescent organic light-emitting diodes (PHOLEDs) with high efficiency and low efficiency roll-off .

- Methods of Application : Two N-phenyl-1-naphthylamine (PNA)/spiro[fluorene-9,9’-xanthene] (SFX) hybrid materials were successfully obtained by incorporating two PNA groups with a bridging phenyl ring to an SFX center .

- Results : The pure red PHOLEDs with DPNA-SFX as the hole-transporting material achieved the CE max, PE max and EQE max of 41.1 cd A −1, 46.4 lm W −1 and 34.7%, respectively, which is comparable to those of the best red PHOLEDs .

Blue Light Emitting Material in OLEDs

- Scientific Field : Materials Science

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue light emitting material in organic light emitting diodes (OLEDs) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Blue-Emitting Material in Electroluminescent Devices

- Scientific Field : Materials Science

- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue-emitting material in electroluminescent devices .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The future directions of 9,9’-Spirobi[fluorene]-2,2’-diamine could involve its use in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

Propiedades

IUPAC Name |

9,9'-spirobi[fluorene]-2,2'-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFPQGHCPOFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572564 | |

| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Spirobi[fluorene]-2,2'-diamine | |

CAS RN |

67665-45-6 | |

| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

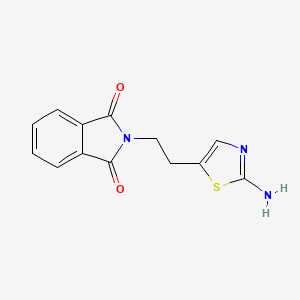

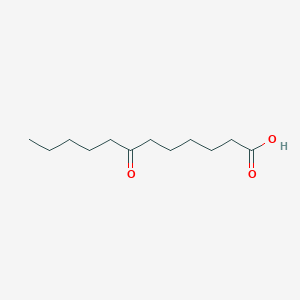

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)